molecular formula C12H15FN2O3 B2404296 (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid CAS No. 1909286-74-3

(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid

Cat. No.: B2404296
CAS No.: 1909286-74-3
M. Wt: 254.261
InChI Key: VBOIPLUGDOTXAH-XVKPBYJWSA-N
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Description

(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is a chiral compound with potential applications in various scientific fields. It features a fluoropyridine moiety, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the formamido group results in amines.

Scientific Research Applications

(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Shares the fluoropyridine moiety but lacks the formamido and chiral centers.

    3-Methylpentanoic Acid: Contains the same carbon backbone but lacks the fluoropyridine and formamido groups.

    N-Formyl-2-fluoropyridine: Similar in structure but without the chiral center and methyl group.

Uniqueness

(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is unique due to its combination of a fluoropyridine moiety, formamido group, and chiral centers. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)/t7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOIPLUGDOTXAH-XVKPBYJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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